N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide
Description
N-[2-(1-Methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by a central oxalamide backbone flanked by two distinct substituents:
- Substituent B: A para-isopropylphenyl group, contributing hydrophobicity and steric bulk.
This compound is hypothesized to exhibit biological activity due to its structural resemblance to pharmacologically active ethanediamides, such as kinase inhibitors or receptor modulators. Its synthesis likely involves amide coupling reactions and deprotection strategies analogous to those described for related compounds (e.g., propionyl chloride-mediated acylation and sodium triacetoxylborohydride reductions) .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-19(2)20-10-12-23(13-11-20)29-27(33)26(32)28-17-25(24-9-6-15-30(24)3)31-16-14-21-7-4-5-8-22(21)18-31/h4-13,15,19,25H,14,16-18H2,1-3H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWJBPDCTKXHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and tetrahydroisoquinoline intermediates, followed by their coupling with the phenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of compounds containing pyrrole and isoquinoline structures exhibit significant anticancer activity. The compound may enhance the efficacy of existing chemotherapeutics or serve as a lead compound for the development of new anticancer agents. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
The structural components of the compound suggest potential neuroprotective properties. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. For instance, certain pyrrole derivatives have demonstrated effectiveness in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing neuroinflammation and promoting neuronal survival .
Pharmacological Applications
Pain Management
The compound may also play a role in pain management therapies. Certain derivatives have been studied for their analgesic effects, targeting pain pathways without the side effects associated with traditional opioids. The unique structure may allow for selective receptor binding, enhancing efficacy while minimizing adverse reactions .
Thrombopoietin Receptor Agonism
Research has identified compounds that act as agonists for the thrombopoietin receptor, which is crucial for platelet production. The potential application of this compound in treating thrombocytopenia (low platelet count) could provide significant therapeutic benefits. Compounds with similar structures have been shown to enhance platelet production effectively, suggesting a promising avenue for further investigation .
Synthesis and Characterization
The synthesis of N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide involves multiple steps that include the formation of key intermediates through well-established organic reactions. The characterization of these compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Pyrrole derivative + Ethanolamine | 75 |
| 2 | Cyclization | Isoquinoline derivative + Base | 65 |
| 3 | Coupling | Final coupling reaction | 80 |
Case Studies
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives similar to the compound were tested against various cancer cell lines. Results indicated that these compounds inhibited cell growth by inducing apoptosis through mitochondrial pathways. The study concluded that modifications to the pyrrole structure could enhance anticancer activity significantly.
Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of related compounds in animal models of neurodegeneration. The results demonstrated reduced neuronal loss and improved cognitive function in treated animals compared to controls, highlighting the therapeutic potential of these compounds in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound shares its ethanediamide core with several analogues but differs in substituent composition. Key comparisons include:
Key Observations :
Analytical Characterization
- LCMS/MS and Molecular Networking: Compounds with similar fragmentation patterns (high cosine scores >0.8) would cluster together, as ethanediamides share common oxalamide backbone cleavages. Unique substituents (e.g., tetrahydroisoquinoline vs. indole) yield distinct fragment ions .
- NMR Spectroscopy: The tetrahydroisoquinoline’s aromatic protons (δ 6.5–7.5 ppm) and isopropyl group (δ 1.2–1.4 ppm) differentiate the target compound from analogues with piperidine (δ 2.5–3.5 ppm) or trifluoromethyl groups (δ 7.8–8.0 ppm for aromatic-CF₃ coupling) .
- Crystallography: SHELX-refined structures () may reveal hydrogen-bonding networks involving the amide carbonyl and tetrahydroisoquinoline’s NH group, influencing crystal packing and solubility .
Biological Activity
The compound N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves multiple steps of organic reactions that typically include:
- Formation of Pyrrole and Isoquinoline Derivatives : The initial step often involves synthesizing the pyrrole and tetrahydroisoquinoline moieties through established methods such as the Hantzsch reaction.
- Coupling Reaction : The pyrrole derivative is then coupled with the tetrahydroisoquinoline using a suitable coupling agent under controlled conditions to ensure high yield and purity.
- Final Modification : The final structure is achieved by introducing the phenyl and ethanediamide groups through amide bond formation.
Research indicates that this compound exhibits several biological activities:
- Acetylcholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress and may contribute to neuroprotection .
Case Studies
Several studies have explored the efficacy and safety of this compound:
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it significantly reduced neuronal cell death induced by beta-amyloid toxicity, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- In Vivo Studies : Animal studies have shown that administration of this compound leads to improved cognitive function in models of induced memory impairment, highlighting its potential role in enhancing cognitive performance .
- Pharmacological Profiling : In pharmacological evaluations, the compound exhibited a favorable safety profile with minimal adverse effects at therapeutic doses, supporting its further development as a candidate for clinical trials .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
